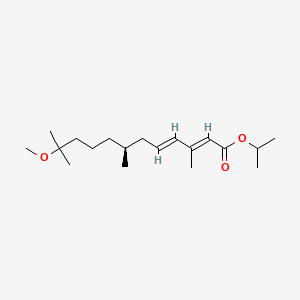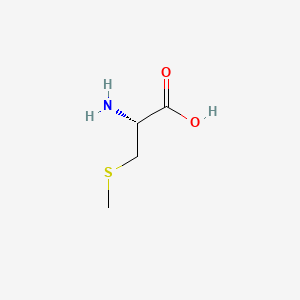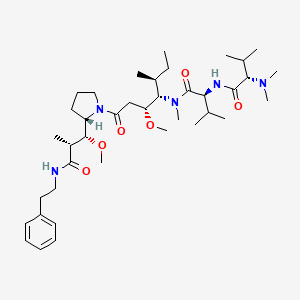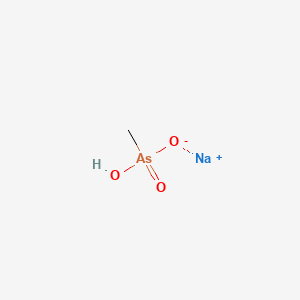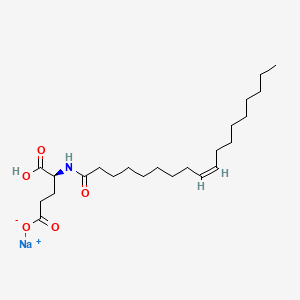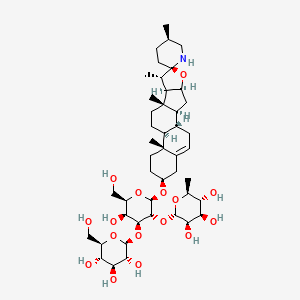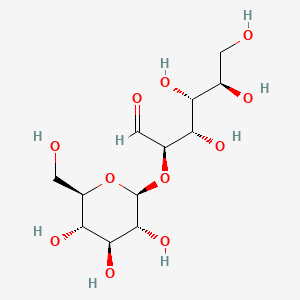
Spirotetramat
Descripción general
Descripción
Spirotetramat is an insecticide derived from tetramic acid . It’s a systemic material used for the control of sucking insects in their juvenile, immature stages, including aphids, scale insects, and whitefly . It inhibits the growth of younger insects, reduces their ability to reproduce, resulting in mortality .
Synthesis Analysis
Spirotetramat can be synthesized from cis-4-methoxylcyclohexane-1-amino-carboxylic acid methyl ester via amidation, cyclization, substitution with ethyl chloroformate . The total yield of spirotetramat was 72%, and the content was 97.5% (HPLC) .
Molecular Structure Analysis
Spirotetramat belongs to the chemical class of ketoenols . After a foliar application of spirotetramat, it enters the plant and transforms to its metabolite enol, along with the metabolite ketohydroxy, which are the two main products of degradation .
Chemical Reactions Analysis
Spirotetramat is degraded into different metabolite residues in different parts of plants and in the soil . Specifically, spirotetramat is degraded into B-keto, B-glu, and B-enol in the leaf; B-glu and B-enol in the stalk; and only B-enol in the root .
Physical And Chemical Properties Analysis
Spirotetramat has a molar mass of 373.449 g·mol −1, a density of 1.23 g/cm 3, a melting point of 142 °C (288 °F; 415 K), and a boiling point of 235 °C (455 °F; 508 K) (decomposes) . It is practically insoluble in water (0.03 g/L at 20 °C and pH 7) but easily soluble in dichloromethane .
Aplicaciones Científicas De Investigación
Insecticide for Agricultural Crops
Spirotetramat is an endogenous insecticide developed by Bayer Company . It can be absorbed by plant leaves and can translocate both upward and downward in the plant . It is widely used on crops like cucumbers and has high insecticidal activity against aphids, white flies, thrips, and other insects .
Nanoparticle Development for Improved Uptake
Researchers have developed spirotetramat nanoparticles based on mesoporous silica to improve the uptake and translocation of spirotetramat in plants . These nanoparticles have high specific surface area, adjustable pore size, and good biocompatibility, making them excellent carriers for improving the stability and sustained-release performance of pesticides .
Pesticide Utilization Improvement
The development of spirotetramat nanoparticles also aims to improve the utilization rate of pesticides . The study provided a theoretical basis for the development and application of nanocarriers and the improvement of pesticide utilization rate .
4. Residue Estimation in Soil and Crops Studies have been conducted to estimate the residual presence of spirotetramat and its metabolites in chilli and soil . The residues of spirotetramat and its metabolites in green chilli were found to be below the limit of quantification (0.01 mg kg −1) after 15 days of application .
Persistence and Dissipation Study
Research has been done to study the dissipation and persistence of spirotetramat and its four different metabolites in chilli and soil . The spirotetramat’s half-life values have been determined to be between 3.19 and 3.93 days and 1.00 and 1.59 days, respectively, in soil and green chilli fruits .
Control of Parasitic Sucking Pests
Spirotetramat has been used for the control of aphids in grape-vine, and combined with imidacloprid in walnut . A reduction in the control efficiency of spirotetramat alone was observed, possibly due to a change in the aphid population genetic makeup, which resulted in a higher tolerance to the control dose .
Safety And Hazards
Propiedades
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVJBIHYWPGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044342, DTXSID40861495 | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spirotetramat | |
CAS RN |
203313-25-1 | |
| Record name | Spirotetramat [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROTETRAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of spirotetramat?
A1: Spirotetramat disrupts lipid biosynthesis in target insects. [, ] It acts as an inhibitor of acetyl-coenzyme A carboxylase (ACC), an enzyme crucial for the first committed step of fatty acid biosynthesis. []
Q2: How is spirotetramat metabolized in plants and animals?
A2: Spirotetramat is primarily metabolized at the C-4 and C-8 positions. [] In plants, it degrades into several metabolites, including spirotetramat-enol (B-enol), spirotetramat-ketohydroxy (B-keto), spirotetramat-mono-hydroxy (B-mono), and spirotetramat-enol-glucoside (B-glu). [, , ] In animals, spirotetramat-enol is the main metabolite. []
Q3: Which metabolite of spirotetramat is primarily responsible for its insecticidal activity?
A3: Spirotetramat-enol (B-enol) is considered the primary metabolite responsible for insecticidal activity. [, , ]
Q4: What is the molecular formula and weight of spirotetramat?
A4: The molecular formula of spirotetramat is C25H24F9NO6, and its molecular weight is 629.45 g/mol. You can find detailed structural information from reputable sources like the PubChem database.
Q5: Is there any spectroscopic data available for spirotetramat and its metabolites?
A5: While the provided research papers don't delve into detailed spectroscopic data, they confirm the use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) for identification and quantification. [, , , , ]
Q6: Against which insect pests is spirotetramat effective?
A6: Spirotetramat effectively controls a wide range of sucking insect pests, including aphids, whiteflies, psyllids, scales, and mealybugs. [, , , , , , , , ]
Q7: How does spirotetramat compare to other insecticides in terms of efficacy against specific pests?
A7: Studies have shown that spirotetramat demonstrates superior or comparable efficacy to other insecticides like imidacloprid, thiamethoxam, and pyriproxyfen in controlling various pests like the Asian citrus psyllid and western flower thrips. [, , ]
Q8: Can spirotetramat be used against plant-parasitic nematodes?
A9: Research indicates potential for spirotetramat in managing plant-parasitic nematodes like Rotylenchulus reniformis and Meloidogyne incognita by disrupting lipid biosynthesis essential for their molting and embryogenesis. [, , ]
Q9: Are there known cases of spirotetramat resistance in insect populations?
A10: Yes, resistance to spirotetramat has been reported in various insect species, including the cotton aphid (Aphis gossypii), dusky cotton bug (Oxycarenus hyalinipennis) and mealybug (Phenacoccus solenopsis). [, , ]
Q10: What are the potential mechanisms of spirotetramat resistance?
A11: Potential mechanisms of resistance include: * Overexpression of insensitive acetyl-coenzyme A carboxylase (ACC) enzyme. [] * Involvement of detoxification enzymes like cytochrome P450 monooxygenases (P450s). [, ] * Potential role of ATP-binding cassette (ABC) transporters in efflux mechanisms. []
Q11: Are there concerns about the bioaccumulation of spirotetramat in the food chain?
A15: Studies investigating the dissipation of spirotetramat in various crops like citrus, pineapple, and spinach indicate low residual levels and minimal risk to consumers when used according to recommended guidelines. [, , ]
Q12: What analytical methods are commonly employed to detect and quantify spirotetramat and its metabolites?
A16: Common methods include: * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [, , , ] * High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) [, , ] * Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method for sample preparation [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
